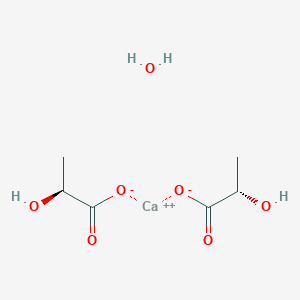
Calcium L-lactate hydrate
Descripción general
Descripción
Calcium L-lactate hydrate is a crystalline compound that is commonly used in laboratory experiments. It is a white, odorless, and tasteless powder that is soluble in water and alcohol. Calcium L-lactate hydrate is also known as calcium dihydrogen lactate, calcium 2-hydroxypropanoate, and calcium 2-hydroxypropanoate dihydrate. It is a common ingredient in many food products, and is used for a variety of purposes in the laboratory.
Aplicaciones Científicas De Investigación
Solid-state Phases and Thermodynamics
Calcium L-lactate hydrate is used in various fields like food, pharmaceutical, and cosmetic industries. Its solid-state forms, including pentahydrate crystalline and anhydrate amorphous forms, are crucial for the development of crystallization processes and handling in these industries. New crystalline forms like crystalline anhydrate, monohydrate, and dihydrate have been identified, enhancing our understanding of its solid-state behavior (De Maere D'aertrycke et al., 2020).
Texture Improvement in Food Processing
In the food industry, calcium lactate has been shown to be a healthy alternative to chlorine for maintaining shelf-life in fresh-cut products. It has been specifically used in improving the textural properties of sliced carrots, which is a significant aspect of food quality (Rico et al., 2007).
Biotechnological Production
Calcium lactate, a derivative of lactic acid, is significant in the food additive industry. Its production through fermentation coupled with in situ product removal (ISPR) methods, like calcium lactate crystallization, has shown to increase productivity and lactic acid yield, offering an efficient biotechnological production system (Xu & Xu, 2014).
Dehydration and Hydration Behavior in Pharmaceuticals
Calcium lactate pentahydrate's dehydration and hydration behavior are essential for its use as a filler-binder in tablet compaction. Understanding these behaviors is vital for pharmaceutical applications, particularly in ensuring effective drug delivery and release (Sakata et al., 2005).
Effects on Physicochemical Aspects of Food Products
In the food processing sector, calcium lactate pretreatments have been explored for improving the physicochemical characteristics of dried papaya, such as moisture content and textural characteristics, thereby enhancing consumer acceptance of the final product (Udomkun et al., 2014).
Interaction with Blood Lactate Concentrations
Studies have investigated the relationships between circulating blood lactate concentrations and several biochemical variables, including ionized calcium, in both critically ill and non-critically ill patients. This research is significant for understanding metabolic responses in various patient populations (Aduen et al., 1995).
Enhancement of Calcium Lactate in Construction Materials
Calcium lactate has been studied for its effect on the hydration of Portland cement. It accelerates hydration, differing from other α-hydroxy carboxylic acids, which usually act as retarders. This finding is particularly relevant in construction material chemistry (Singh et al., 1986).
Influence on Muscle Function
Research into the effects of L(+)-lactate on muscle contractility is crucial for understanding muscle function during conditions like lactic acidosis. These studies contribute to the broader understanding of muscle physiology and metabolic responses (Andrews et al., 1996).
Role in Phytic Acid Degradation
The use of calcium lactate in enhancing the growth and phytic acid degradation in soybean sprouts provides insights into its role in plant biology and nutrient availability. This research is particularly relevant in the field of agricultural biochemistry (Hui et al., 2016).
Antimicrobial Properties in Beverages
Calcium lactate's influence on the fate of pathogenic and spoilage microorganisms in orange juice highlights its potential as a natural preservative in the beverage industry. This research is significant for food safety and shelf-life extension (Yeh et al., 2004).
Dental Applications
In dentistry, calcium lactate has been studied for its anticalculus effects, providing an alternative to traditional dental care methods. This research is important for oral health and hygiene (Schaeken & van der Hoeven, 1993).
Water Treatment Applications
Calcium lactate has been proposed as a coagulant-flocculant in water treatment, with its efficiency in reducing water turbidity being a key aspect of this research. This study contributes to the field of environmental engineering and water purification (Devesa-Rey et al., 2011).
Structural Biology Insights
The study of calcium lactate complexes, like in the crystal structure of a lactate-binding protein, provides insights into the molecular mechanisms of calcium and lactate accommodation in cells. This research is significant in structural biology and biochemistry (Akiyama et al., 2009).
Enhancement in Food Production
Research on the use of calcium lactate to improve the structure and quality of fresh-cut fruits, like pears, contributes to the understanding of postharvest technology and food preservation (Alandes et al., 2009).
Propiedades
IUPAC Name |
calcium;(2S)-2-hydroxypropanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ca.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q;;+2;/p-2/t2*2-;;/m00../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAVASCOAJMZHZ-NVKWYWNSSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium L-lactate hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



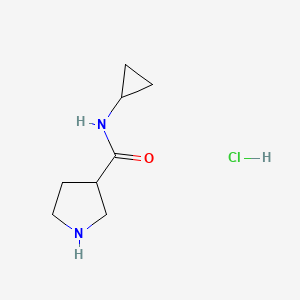
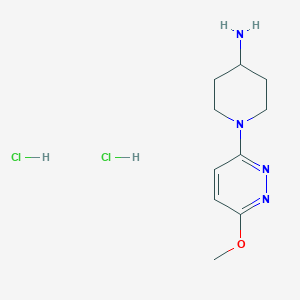


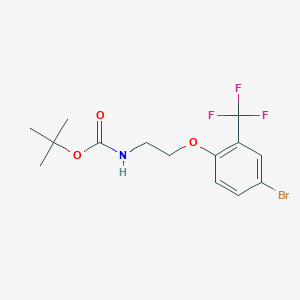

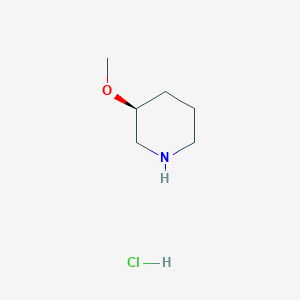
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
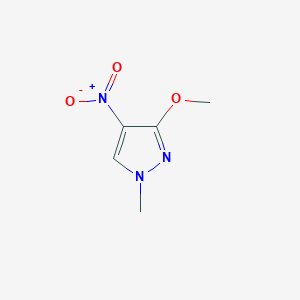
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)
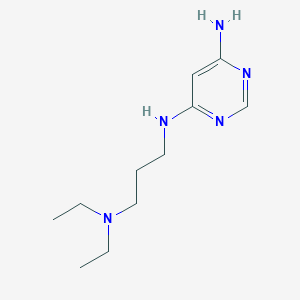
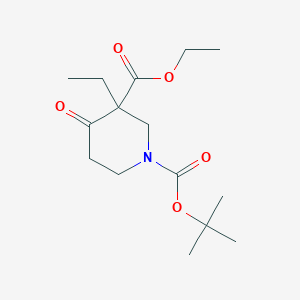
![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)
![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)